molecular formula C23H23NO3 B14618007 N-[3-Hydroxy-3-(3-methoxyphenyl)-3-phenylpropyl]benzamide CAS No. 60163-37-3

N-[3-Hydroxy-3-(3-methoxyphenyl)-3-phenylpropyl]benzamide

Cat. No.: B14618007
CAS No.: 60163-37-3
M. Wt: 361.4 g/mol
InChI Key: WHWVKJXHUINEGG-UHFFFAOYSA-N
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Description

N-[3-Hydroxy-3-(3-methoxyphenyl)-3-phenylpropyl]benzamide is a complex organic compound that belongs to the class of benzamides This compound is characterized by the presence of a benzamide group attached to a hydroxyphenyl-propyl chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-Hydroxy-3-(3-methoxyphenyl)-3-phenylpropyl]benzamide typically involves the condensation of benzoic acids and amines. One efficient method is the direct condensation of benzoic acids and amines under ultrasonic irradiation in the presence of a Lewis acidic ionic liquid immobilized on diatomite earth (diatomite earth@IL/ZrCl4) . This method is advantageous due to its eco-friendly nature, low reaction times, and high yields.

Industrial Production Methods

Industrial production of benzamide derivatives often employs similar condensation reactions, but on a larger scale. The use of ultrasonic irradiation and green catalysts is becoming more common in industrial settings to enhance efficiency and reduce environmental impact .

Chemical Reactions Analysis

Types of Reactions

N-[3-Hydroxy-3-(3-methoxyphenyl)-3-phenylpropyl]benzamide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) in dry ether.

    Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols or amines.

Scientific Research Applications

N-[3-Hydroxy-3-(3-methoxyphenyl)-3-phenylpropyl]benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[3-Hydroxy-3-(3-methoxyphenyl)-3-phenylpropyl]benzamide involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by modulating oxidative stress pathways and inhibiting the production of pro-inflammatory mediators . The exact molecular targets and pathways are still under investigation.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[3-Hydroxy-3-(3-methoxyphenyl)-3-phenylpropyl]benzamide is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Its combination of hydroxy, methoxy, and phenyl groups makes it a versatile compound with a wide range of applications.

Properties

CAS No.

60163-37-3

Molecular Formula

C23H23NO3

Molecular Weight

361.4 g/mol

IUPAC Name

N-[3-hydroxy-3-(3-methoxyphenyl)-3-phenylpropyl]benzamide

InChI

InChI=1S/C23H23NO3/c1-27-21-14-8-13-20(17-21)23(26,19-11-6-3-7-12-19)15-16-24-22(25)18-9-4-2-5-10-18/h2-14,17,26H,15-16H2,1H3,(H,24,25)

InChI Key

WHWVKJXHUINEGG-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)C(CCNC(=O)C2=CC=CC=C2)(C3=CC=CC=C3)O

Origin of Product

United States

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